2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom attached to an imidazo[2,1-b][1,3,4]thiadiazole ring structure
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown strong antifungal activity and high selectivity for the test fungus candida albicans .
Mode of Action
It is known that the compound is synthesized through a multi-step process that begins with the cyclization of aminothiourea with carboxylic acid to yield 2-amino[1,3,4]thiadiazole .
Biochemical Pathways
It is known that similar compounds have shown strong antifungal activity, suggesting that they may interfere with the biochemical pathways essential for the growth and reproduction of fungi .
Pharmacokinetics
It is known that the compound has a molecular weight of 20405 , which may influence its bioavailability.
Result of Action
It has been reported that similar compounds have shown strong antifungal activity , suggesting that they may inhibit the growth and reproduction of fungi at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with bromine in the presence of a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole has found applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole
2-Aminobenzimidazole
Other brominated heterocyclic compounds
Biological Activity
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by a complex structure that includes both imidazole and thiadiazole moieties. Its chemical formula is , and it possesses notable pharmacological potentials due to the presence of bromine and nitrogen functionalities.
1. Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The synthesis of various 1,3,4-thiadiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A1 | Staphylococcus aureus | 12.5 µg/mL |
A2 | Escherichia coli | 25 µg/mL |
B2 | Pseudomonas aeruginosa | 50 µg/mL |
In particular, compounds A1 and A2 demonstrated significant antibacterial activity against multiple strains, suggesting that the bromine substituent may enhance their efficacy .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives have been shown to inhibit the proliferation of cancer cell lines through different mechanisms.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
15a | MCF-7 (Breast Cancer) | 3.44 | Induction of apoptosis |
39b | A-549 (Lung Cancer) | 2.48 | Tubulin polymerization inhibition |
13 | HL-60 (Leukemia) | <1 | Bcl-2 inhibition |
These findings indicate that the imidazo[2,1-b][1,3,4]thiadiazole core is crucial for cytotoxic activity against various cancer types .
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds containing the thiadiazole ring have shown potential in reducing inflammation markers in vitro.
- Case Study : A study evaluated a series of thiadiazole derivatives for their ability to inhibit nitric oxide production in macrophages. Compounds with electron-withdrawing groups exhibited stronger anti-inflammatory effects compared to those with electron-donating groups .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Antimicrobial Mechanisms : The presence of halogen substituents enhances the interaction with microbial cell membranes.
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3,4]thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHCFWOCRFEOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656275 | |
Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137142-58-5 | |
Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoimidazo[2,1-b][1,3,4]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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